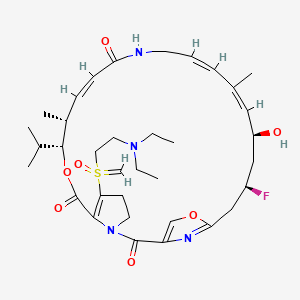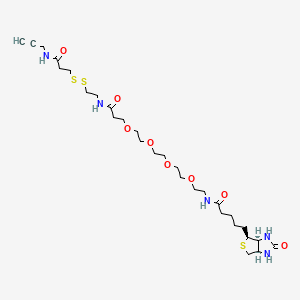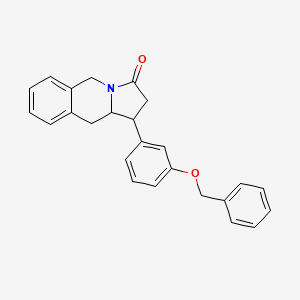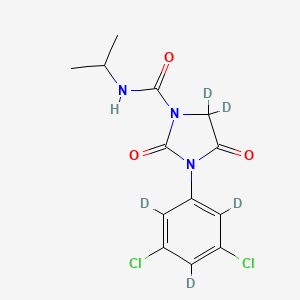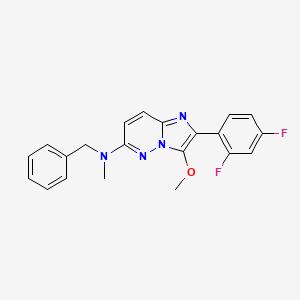
Tuberculosis inhibitor 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tuberculosis inhibitor 9 is a chemical compound designed to inhibit the growth and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader effort to develop new treatments for tuberculosis, especially in the face of rising drug resistance. This compound targets specific enzymes and pathways within the bacterium, making it a promising candidate for future therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 9 involves multiple steps, including the cyclization of triazolyl-chalocones with hydroxylamine, followed by the deprotection of amino and thio functionalities . The reaction conditions typically involve the use of microwave irradiation at 140°C for about 20 minutes, which facilitates the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the final product.
化学反应分析
Types of Reactions: Tuberculosis inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, phenacyl bromide, and N,N′-dimethyl aniline . Reaction conditions often involve microwave irradiation and controlled temperatures to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their inhibitory activity against Mycobacterium tuberculosis .
科学研究应用
Tuberculosis inhibitor 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and reactivity of heterocyclic inhibitors. In biology, it is used to investigate the mechanisms of bacterial inhibition and resistance. In medicine, this compound is being explored as a potential therapeutic agent for treating drug-resistant tuberculosis. Industrial applications include the development of new diagnostic tools and treatments for tuberculosis .
作用机制
Comparison with Other Similar Compounds: Tuberculosis inhibitor 9 is unique in its ability to target multiple enzymes and pathways within Mycobacterium tuberculosis. Similar compounds include isoniazid, rifampicin, and ethambutol, which also target specific bacterial processes but may have different mechanisms of action and efficacy .
相似化合物的比较
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
These compounds, like Tuberculosis inhibitor 9, are used in the treatment of tuberculosis but may vary in their effectiveness and resistance profiles .
属性
分子式 |
C21H18F2N4O |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
N-benzyl-2-(2,4-difluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H18F2N4O/c1-26(13-14-6-4-3-5-7-14)19-11-10-18-24-20(21(28-2)27(18)25-19)16-9-8-15(22)12-17(16)23/h3-12H,13H2,1-2H3 |
InChI 键 |
PSVWOVBTOZQNKU-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=C(C=C(C=C4)F)F)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





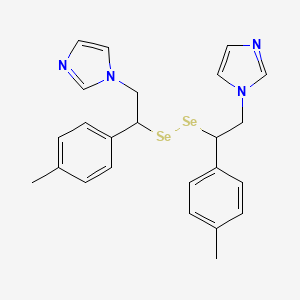
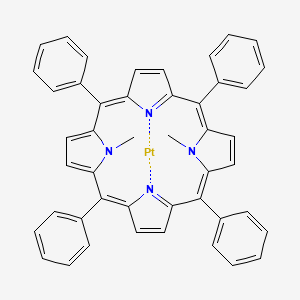
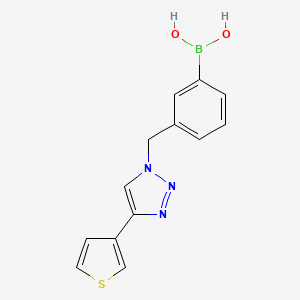
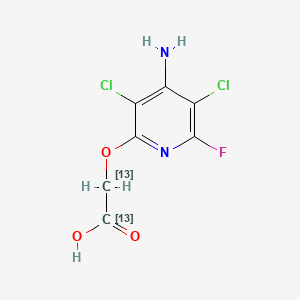
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)

